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molecular formula C18H27N3O2 B8536663 tert-Butyl 8-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B8536663
M. Wt: 317.4 g/mol
InChI Key: QZVOWCKFWPIOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455475B2

Procedure details

Sodium t-butylate (5.4 mmol, 3.0 eq.) was added to a stirred solution of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (1.8 mmol, 1.0 eq.) and 3-bromopyridine (1.8 mmol, 1.0 eq.) in toluene (30 ml) and the reaction mixture was degassed with N2. BINAP (0.108 mmol, 0.06 eq.) and Pd(OAc)2 (0.036 mmol, 0.02 eq.) were added and the reaction mixture obtained was heated at 120° C. for 12 h. The reaction mixture was filtered over Celite and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography (silica gel, 30% ethyl acetate in hexane) in order to obtain the desired product. Yield: 69%
[Compound]
Name
Sodium t-butylate
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.108 mmol
Type
reactant
Reaction Step Two
Quantity
0.036 mmol
Type
catalyst
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][N:2]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12].Br[C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[N:21]1[CH:22]=[CH:23][CH:24]=[C:19]([N:8]2[CH2:7][CH2:6][C:5]3([CH2:1][N:2]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:3][CH2:4]3)[CH2:10][CH2:9]2)[CH:20]=1 |f:4.5.6|

Inputs

Step One
Name
Sodium t-butylate
Quantity
5.4 mmol
Type
reactant
Smiles
Name
Quantity
1.8 mmol
Type
reactant
Smiles
C1N(CCC12CCNCC2)C(=O)OC(C)(C)C
Name
Quantity
1.8 mmol
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.108 mmol
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
0.036 mmol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed with N2
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 30% ethyl acetate in hexane) in order

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)N1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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